2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one
Description
The compound 2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a pyridine-based heterocyclic molecule characterized by a dihydropyridinone core substituted with hydroxy and (pyridin-2-yl)amino groups. The conjugated system within the dihydropyridinone ring may also contribute to electronic delocalization, affecting reactivity and stability.
Properties
IUPAC Name |
3-hydroxy-N-pyridin-2-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-8-4-3-7-13-10(8)11(16)14-9-5-1-2-6-12-9/h1-7,15H,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRIRNGYPMYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several pyridine derivatives and heterocyclic systems. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Biological Activity : While the target compound’s bioactivity remains unstudied, the (pyridin-2-yl)methylidene substituent in androstane derivatives has demonstrated apoptosis-inducing effects in cancer cells, suggesting that similar substituents in the target molecule could confer biological relevance .
Physicochemical Properties
- Solubility: The hydroxy and amino groups in the target compound likely enhance aqueous solubility relative to ester-containing analogs (e.g., Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, ), which rely on hydrophobic methoxy groups.
- Crystallinity: Hydrogen bonding patterns, as analyzed via graph set theory (), predict that the target compound may form stable crystalline networks, akin to flavone derivatives in , but with distinct packing due to its open-chain dihydropyridinone core.
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